

2-Acetyl-5-methylthiophene chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetyl-5-methylthiophene

Cat. No.: B1664034

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An In-depth Technical Guide to the Chemical Properties and Structure of **2-Acetyl-5-methylthiophene**

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **2-Acetyl-5-methylthiophene**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

2-Acetyl-5-methylthiophene is an aromatic ketone and a derivative of thiophene, substituted with an acetyl group at the 2-position and a methyl group at the 5-position.^[1] Its chemical structure and key identifiers are detailed below.

Chemical Structure of 2-Acetyl-5-methylthiophene

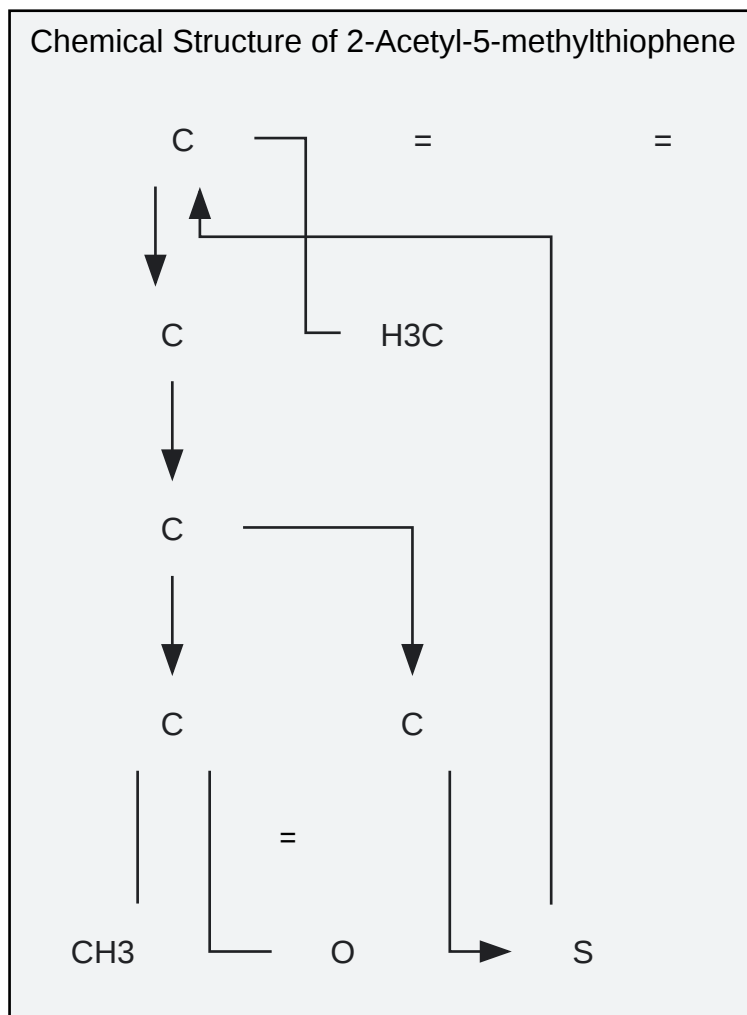
[Click to download full resolution via product page](#)Caption: 2D Structure of **2-Acetyl-5-methylthiophene**

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(5-methylthiophen-2-yl)ethanone[1]
Synonyms	2-Methyl-5-acetylthiophene, 5-Methyl-2-acetylthiophene, Methyl 5-methyl-2-thienyl ketone[1][2]
CAS Number	13679-74-8[1][2]
Molecular Formula	C ₇ H ₈ OS[1][2]
SMILES	CC1=CC=C(S1)C(=O)C[1]
InChI	1S/C7H8OS/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3[1]

| InChIKey | YOSDTJYMDAEEAZ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

2-Acetyl-5-methylthiophene is a colorless to pale yellow liquid or crystalline powder.[3] Its key physicochemical properties are summarized in the table below.

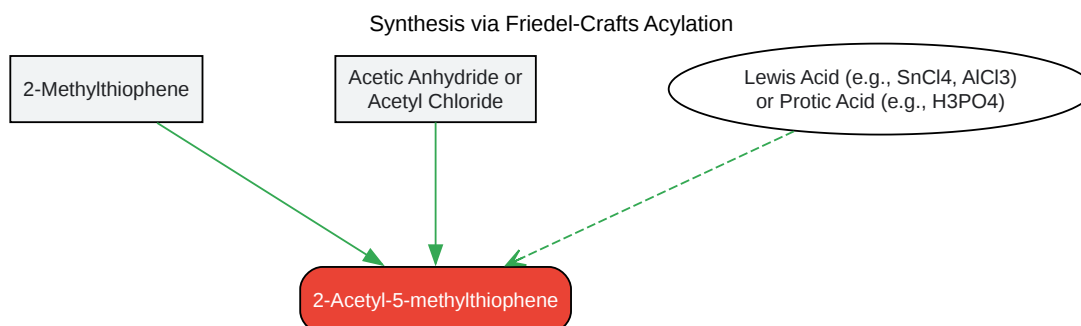
Table 2: Physicochemical Properties

Property	Value
Molecular Weight	140.20 g/mol [1]
Melting Point	24-28 °C[3][4]
Boiling Point	232-234 °C at 760 mmHg[3]; 65-67 °C at 1 mmHg
Density	1.106 g/mL at 25 °C[4]
Refractive Index	1.557 - 1.567 at 20 °C[3]
Flash Point	95.56 °C (Closed Cup)[3][5]
Water Solubility	0.63 g/L (Predicted)[6]

| logP | 1.67 - 2.09 (Predicted)[6][7] |

Synthesis and Experimental Protocols

A common method for the synthesis of **2-Acetyl-5-methylthiophene** is through the Friedel-Crafts acylation of 2-methylthiophene. This reaction involves the introduction of an acetyl group onto the thiophene ring using an acylating agent in the presence of a Lewis acid catalyst.



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Caption: Friedel-Crafts acylation of 2-methylthiophene.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example for the synthesis of an acetylthiophene derivative and is adapted for **2-Acetyl-5-methylthiophene**. [8][9]

Materials:

- 2-Methylthiophene
- Acetyl chloride (or acetic anhydride)

- Stannic chloride (SnCl_4) or another suitable Lewis acid
- Dry benzene (solvent)
- Concentrated hydrochloric acid
- Anhydrous calcium chloride (drying agent)
- Water

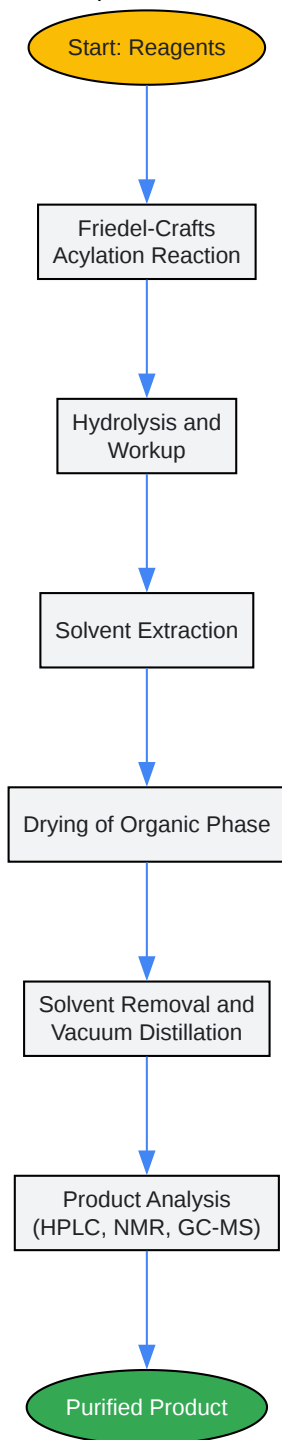
Procedure:

- In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve 2-methylthiophene and acetyl chloride in dry benzene.
- Cool the mixture to 0°C using an ice bath.
- With vigorous stirring, add freshly distilled stannic chloride dropwise to the solution over a period of approximately 40 minutes, maintaining the low temperature.
- After the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour at room temperature.
- Hydrolyze the resulting addition product by slowly adding a mixture of water and concentrated hydrochloric acid.
- Separate the organic layer (benzene), wash it with water, and then dry it over anhydrous calcium chloride.
- Remove the benzene and any unreacted starting materials by distillation.
- The final product, **2-Acetyl-5-methylthiophene**, is then purified by vacuum distillation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of **2-Acetyl-5-methylthiophene**.

General Experimental Workflow



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Caption: A typical workflow for synthesis and analysis.

HPLC Analysis Protocol

A reverse-phase HPLC method can be employed for the separation and analysis of **2-Acetyl-5-methylthiophene**.^[7]

Method Parameters:

- Column: Newcrom R1 or a similar reverse-phase column.^[7]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).^[7]
- Detection: UV detection at an appropriate wavelength.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.^[7]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **2-Acetyl-5-methylthiophene**.

- ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are available in public databases such as SpectraBase.^[1]
- Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.^{[1][2]}
- Infrared (IR) Spectroscopy: FTIR spectra reveal the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.^{[1][2]}

Safety and Handling

2-Acetyl-5-methylthiophene is harmful if swallowed and may cause skin and eye irritation.^[1]^[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.^[10] Work should be conducted in a well-ventilated area or a fume hood.^[10] For detailed safety information, consult the Safety Data Sheet (SDS).

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- To cite this document: BenchChem. [2-Acetyl-5-methylthiophene chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664034#2-acetyl-5-methylthiophene-chemical-properties-and-structure]

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